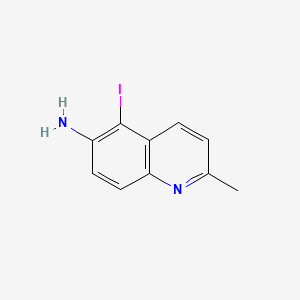![molecular formula C9H9FN2O3 B13921615 Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate CAS No. 918967-55-2](/img/structure/B13921615.png)
Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxyamino group, and an iminomethyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate typically involves multi-step organic reactions. One common method includes the fluorination of a benzoate precursor followed by the introduction of the hydroxyamino and iminomethyl groups through specific reagents and reaction conditions. For instance, the fluorination can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions. Subsequent steps may involve the use of hydroxylamine and formamide derivatives to introduce the hydroxyamino and iminomethyl functionalities, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the iminomethyl group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hydroxyamino and iminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the hydroxyamino and iminomethyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the hydroxyamino and iminomethyl groups.
Methyl 2-hydroxybenzoate: Contains a hydroxy group instead of the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances metabolic stability, while the hydroxyamino and iminomethyl groups provide additional sites for interaction with biological targets.
Propiedades
Número CAS |
918967-55-2 |
|---|---|
Fórmula molecular |
C9H9FN2O3 |
Peso molecular |
212.18 g/mol |
Nombre IUPAC |
methyl 2-fluoro-4-[(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C9H9FN2O3/c1-15-9(13)7-3-2-6(4-8(7)10)5-11-12-14/h2-5,12,14H,1H3 |
Clave InChI |
ZTWPLCAMCYALSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)C=NNO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


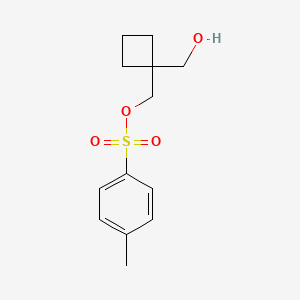
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)


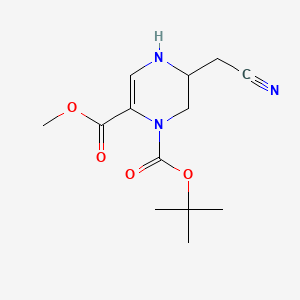

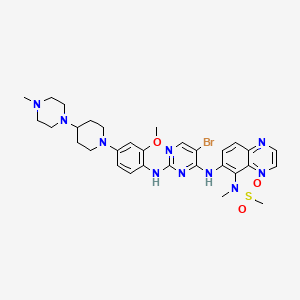
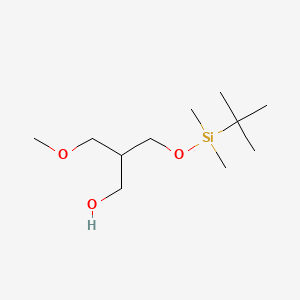

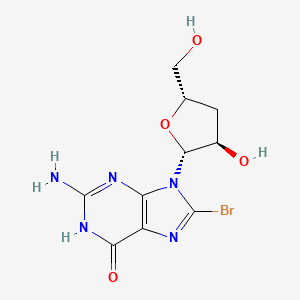
![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
